4-Oxo-1,4-dihydropyridine-2-carboximidamide hydrochloride

Epigenetics Histone Demethylase KDM5B Inhibition

4-Oxo-1,4-dihydropyridine-2-carboximidamide hydrochloride (CAS 1427379-04-1) is a pyridine-based small-molecule scaffold featuring a unique 1,4-dihydro-4-oxo substitution and a carboximidamide group at the 2-position. The compound is supplied as the hydrochloride salt, enhancing aqueous solubility for biochemical applications, and is characterized by keto-enol tautomerism that modulates its reactivity.

Molecular Formula C6H8ClN3O
Molecular Weight 173.6 g/mol
CAS No. 1427379-04-1
Cat. No. B1429969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1,4-dihydropyridine-2-carboximidamide hydrochloride
CAS1427379-04-1
Molecular FormulaC6H8ClN3O
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESC1=CNC(=CC1=O)C(=N)N.Cl
InChIInChI=1S/C6H7N3O.ClH/c7-6(8)5-3-4(10)1-2-9-5;/h1-3H,(H3,7,8)(H,9,10);1H
InChIKeyNMFPRLXLIOLPIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-1,4-dihydropyridine-2-carboximidamide Hydrochloride (CAS 1427379-04-1) – Structural Identity and Core Scaffold Characteristics for Preclinical Procurement


4-Oxo-1,4-dihydropyridine-2-carboximidamide hydrochloride (CAS 1427379-04-1) is a pyridine-based small-molecule scaffold featuring a unique 1,4-dihydro-4-oxo substitution and a carboximidamide group at the 2-position . The compound is supplied as the hydrochloride salt, enhancing aqueous solubility for biochemical applications, and is characterized by keto-enol tautomerism that modulates its reactivity . It serves as a versatile starting point for medicinal chemistry campaigns targeting epigenetic erasers (e.g., KDM5B) and cannabinoid receptor modulation [1][2].

Why a Generic 4-Oxodihydropyridine Cannot Replace Compound 1427379-04-1 in Demethylase-Targeted Projects


The 2-carboximidamide group in 1427379-04-1 is a critical recognition element for histone lysine demethylase (KDM) inhibition, a feature absent in the more abundant 3-carboxamide or 2-carboxamide analogs . While the 4-oxo-1,4-dihydropyridine scaffold is shared across numerous compounds, the precise substitution pattern determines selectivity between KDM subfamilies (e.g., KDM5B vs. KDM4A) and dictates functional readout—agonism versus inverse agonism at the CB2 receptor—meaning a simple scaffold swap without the carboximidamide moiety will fail to replicate target engagement [1].

Evidence-Based Differential Performance of 4-Oxo-1,4-dihydropyridine-2-carboximidamide Hydrochloride Against Closest Structural Comparators


KDM5B Inhibitory Activity: Scaffold vs. Carboxamide Analog

While direct KDM5B inhibition data for the exact scaffold 1427379-04-1 are limited, a closely related 4-oxo-1,4-dihydropyridine-2-carboximidamide derivative achieved an IC50 of 17 nM against KDM5B [1]. In contrast, the analogous 4-oxo-1,4-dihydropyridine-2-carboxamide scaffold (lacking the amidine group) required higher concentrations to achieve comparable inhibition, with reported IC50 values for related carboxamides exceeding 100 nM against the same target [2]. This ~6-fold potency advantage arises from the bidentate hydrogen-bonding capability of the carboximidamide with the active-site metal and surrounding residues.

Epigenetics Histone Demethylase KDM5B Inhibition

Physicochemical Profile: Solubility and logP Comparison for Assay Development

The hydrochloride salt form (1427379-04-1) exhibits a calculated logP of ~2.1, which is notably lower than the neutral 4-oxo-1,4-dihydropyridine-2-carboxamide (logP ~3.9) and the 2-carboximidamide free base [1][2]. This reduced lipophilicity, combined with the salt form, translates to improved aqueous solubility, facilitating higher-concentration stock solutions for biochemical assays without DMSO precipitation.

Solubility LogP Assay Development

Salt Form Advantage: Hydrochloride vs. Free Base in Cellular Assays

As a hydrochloride salt, 1427379-04-1 offers superior handling and dissolution characteristics compared to its free base counterpart . While the free base carboximidamide requires sonication and pH adjustment for complete dissolution in physiological buffers, the hydrochloride salt dissolves readily in water at concentrations exceeding 10 mM, making it directly compatible with cell culture media .

Salt Form Cellular Assay Bioavailability

Scaffold Versatility: Synthetic Elaboration at C-6 vs. Locked Analogs

The 4-oxo-1,4-dihydropyridine-2-carboximidamide scaffold (1427379-04-1) possesses an unsubstituted C-6 position, enabling late-stage functionalization to modulate pharmacology [1]. In contrast, pre-functionalized analogs (e.g., 6-methyl or 6-phenyl derivatives) lock the scaffold into a specific functional profile—agonism vs. inverse agonism at the CB2 receptor—limiting downstream diversification [1]. Researchers have demonstrated that introducing a tert-butyl group at C-6 yields potent CB2 agonists, while a 4-chlorophenyl group at the same position produces inverse agonists [2].

Scaffold Optimization Medicinal Chemistry Structure-Activity Relationship

Keto-Enol Tautomerism: Impact on Target Binding vs. Non-Tautomerizing Scaffolds

The 1,4-dihydro-4-oxo moiety in 1427379-04-1 exists in equilibrium between keto and enol forms, a dynamic equilibrium not possible in fully aromatic pyridine-2-carboximidamide scaffolds (e.g., 2-pyridinecarboximidamide HCl) . This tautomerism allows the 4-oxo group to act as either a hydrogen-bond acceptor (keto form) or a metal-chelating hydroxyl (enol form), enhancing binding to metalloenzyme active sites [1]. Non-tautomerizing scaffolds lack this adaptive recognition capability, potentially missing key interactions with catalytic metal ions in KDMs and other metalloproteins.

Tautomerism Binding Kinetics Molecular Recognition

Nifedipine Misannotation Alert: Procurement Risk Avoidance

Several vendor databases erroneously annotate CAS 1427379-04-1 as 'also known as Nifedipine' . However, this is factually incorrect: Nifedipine (CAS 21829-25-4) is a 1,4-dihydropyridine-3,5-dicarboxylate calcium channel blocker, whereas 1427379-04-1 is a 4-oxo-1,4-dihydropyridine-2-carboximidamide—a distinct chemical entity with fundamentally different pharmacological properties [1]. Procurement from reputable suppliers (e.g., Fluorochem, Biosynth) that provide IUPAC name and InChI verification ensures compound identity and avoids costly misidentification in screening cascades.

Identity Verification Procurement Risk Quality Control

Preferred Application Contexts for 4-Oxo-1,4-dihydropyridine-2-carboximidamide Hydrochloride Based on Verified Differentiation Evidence


Epigenetic Probe Development: KDM5B-Focused Medicinal Chemistry

The scaffold's demonstrated nanomolar inhibition of KDM5B (IC50 = 17 nM for a close derivative) makes it a prime starting point for developing selective KDM5 subfamily probes [1]. The carboximidamide group chelates the active-site Fe(II) ion, a key interaction validated by crystallographic data from related 4-oxo-1,4-dihydropyridine complexes [2]. Teams can leverage the unsubstituted C-6 position to introduce diversity elements that tune selectivity between KDM5B, KDM4A, and KDM4C.

CB2 Receptor Tool Compound Synthesis for Inflammatory Disease Models

The 4-oxo-1,4-dihydropyridine-2-carboximidamide scaffold is the validated core for selective CB2 receptor ligands, with functional outcomes (agonism vs. inverse agonism) controlled entirely by the C-6 substituent [1]. Compound 48, a C-6-substituted analog, demonstrated superior protection against TNBS-induced colitis compared to Pentasa (mesalazine) in a murine model, underscoring the scaffold's translational potential for inflammatory bowel disease research [2].

Aqueous Assay-Ready Compound Supply for HTS and Fragment-Based Screening

The hydrochloride salt form, with its >10 mM aqueous solubility and moderate logP (~2.1), is ideally suited for high-throughput screening (HTS) campaigns in which DMSO-free assay conditions are required to maintain target protein stability [1]. The compound can be directly dissolved in assay buffer, eliminating the need for organic co-solvents and reducing false-positive rates from solvent interference [2].

Metalloenzyme Inhibitor Library Construction via Parallel Synthesis

The scaffold's unfunctionalized C-6 position and the metal-chelating capability of the carboximidamide group make it an efficient core for constructing focused libraries targeting metalloenzymes (e.g., KDMs, PDEs, HDACs) [1]. Parallel chemistry at C-6 can rapidly generate diverse analogs, minimizing the number of synthetic steps compared to scaffolds requiring pre-installation of substituents [2].

Quote Request

Request a Quote for 4-Oxo-1,4-dihydropyridine-2-carboximidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.